Coproporphyrin I

Analytical Chemistry Porphyria Diagnosis Method Validation

Coproporphyrin I (CAS 531-14-6) is the definitive type I isomer reference standard for LC-MS/MS bioanalysis. Unlike the type III isomer, CP-I exhibits baseline HPLC separation, superior stability in acidified plasma, and high OATP1B1 affinity (Km=0.13 µM), making it the gold-standard endogenous biomarker for DDI risk assessment and porphyria diagnostics. Choose this ≥98% pure standard to ensure assay LLOQ down to 20 pg/mL and unambiguous transporter phenotyping. Ideal for GLP/GMP labs requiring NMR-confirmed identity.

Molecular Formula C36H38N4O8
Molecular Weight 654.7 g/mol
CAS No. 531-14-6
Cat. No. B133055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoproporphyrin I
CAS531-14-6
Synonyms3,8,13,18-Tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropanoic Acid;  3,8,13,18-Tetramethyl- 2,7,12,17-porphinetetrapropionic Acid;  3,8,13,18-Tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropionic Acid;  NSC 267073; 
Molecular FormulaC36H38N4O8
Molecular Weight654.7 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)O)C)C(=C4C)CCC(=O)O)C(=C3C)CCC(=O)O)CCC(=O)O
InChIInChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)
InChIKeyVCCUOZSDXVZCSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coproporphyrin I (CAS 531-14-6): Analytical Reference Standard and Endogenous Biomarker for OATP1B-Mediated Drug-Drug Interaction Assessment


Coproporphyrin I (CP-I) is a type I isomer of the tetrapyrrole porphyrin macrocycle, a byproduct of the heme biosynthetic pathway that accumulates and is excreted in elevated amounts in certain porphyrias and in Rotor syndrome [1]. It is an endogenous metabolite found in human urine and blood . Structurally, it differs from the more prevalent type III isomer only in the arrangement of its four methyl and four propionic acid side chains around the porphyrin ring, a seemingly minor variation that nonetheless confers distinct physicochemical and biological properties [1]. CP-I is primarily used as an analytical reference standard for the development and validation of quantitative LC-MS/MS methods [2], and as a highly sensitive and specific endogenous biomarker for phenotyping the activity of hepatic Organic Anion Transporting Polypeptides (OATP) 1B1 and 1B3, which are critical determinants of drug clearance and drug-drug interaction (DDI) liability [3].

Why Coproporphyrin III or Other Porphyrin Analogs Cannot Substitute for Coproporphyrin I in Analytical and Biological Assays


Substituting Coproporphyrin I with the more abundant type III isomer or another porphyrin (e.g., Uroporphyrin I) is not scientifically valid due to distinct differences in chromatographic behavior, transporter specificity, and diagnostic utility. Coproporphyrin I and III can be baseline-separated by reversed-phase HPLC [1], and they exhibit differential transport kinetics by hepatic OATP1B1 and OATP1B3 transporters [2]. Furthermore, CP-III is chemically unstable in acidified plasma, a condition commonly used in sample preparation, whereas CP-I demonstrates greater stability [3]. In diagnostic settings, the ratio of Coproporphyrin III to I is a specific marker for certain porphyrias and Rotor syndrome [4]; using an impure or incorrect isomer would therefore compromise the accuracy of quantitative LC-MS/MS assays, confound transporter phenotyping studies, and invalidate clinical diagnostic results.

Quantitative Evidence for Selecting Coproporphyrin I Over Its Closest Analogs


Chromatographic Baseline Separation of Coproporphyrin I from Coproporphyrin III Isomers by HPLC

Coproporphyrin I can be reliably and baseline-separated from its most closely related analog, Coproporphyrin III, using reversed-phase HPLC. This separation is essential for the accurate quantification of both isomers in complex biological matrices such as urine [1]. An isocratic HPLC method achieved a detection limit of less than 1 μg/L for each isomer in urine and demonstrated near-complete recovery [1]. This unambiguous chromatographic resolution is a prerequisite for using the isomers as specific diagnostic biomarkers and for ensuring that reference standards do not contain cross-contaminating isomeric impurities.

Analytical Chemistry Porphyria Diagnosis Method Validation

Higher Apparent Affinity of Coproporphyrin I for the Hepatic Uptake Transporter OATP1B1

In vitro transport studies using cells transfected with human OATP1B1 demonstrate that Coproporphyrin I is a higher-affinity substrate than Coproporphyrin III for this clinically important hepatic uptake transporter. The Michaelis-Menten constant (Km) for CP-I was determined to be 0.13 µM, compared to 0.22 µM for CP-III [1]. This 1.7-fold difference in affinity makes CP-I a more sensitive probe for detecting OATP1B1 inhibition, a common mechanism of drug-drug interactions.

Drug Transporters DDI Risk Assessment Endogenous Biomarkers

Superior Stability of Coproporphyrin I Relative to Coproporphyrin III in Acidified Human Plasma

During the development of a sensitive LC-MS method for quantifying coproporphyrins in human plasma, a critical stability difference was identified. Coproporphyrin III was found to be unstable in acidified human plasma (pH 3-5), conditions that are frequently used for sample precipitation and extraction [1]. In contrast, Coproporphyrin I was stable under these same acidic conditions. This differential stability has direct implications for method accuracy, potentially leading to underestimation of CP-III concentrations unless specific precautions are taken.

Bioanalysis Sample Preparation LC-MS Method Development

Unambiguous Isomer Differentiation by 1H NMR Spectroscopy

The four coproporphyrin isomers (I, II, III, IV) can be unambiguously distinguished by their 1H NMR spectra, providing a definitive structural confirmation method for reference standards [1]. The spectra of the centrosymmetric type I and II isomers show distinct characteristics compared to the less symmetrical type III and IV isomers, which exhibit additional fine structure in concentrated chloroform solutions due to differences in molecular dimerization [1]. This allows for a spectral identity check that is not possible with simpler, less information-rich analytical techniques.

Structural Confirmation Quality Control Spectroscopy

A Highly Sensitive Endogenous Probe for OATP1B1 Activity with Low Baseline Plasma Concentration

Coproporphyrin I (CP-I) serves as a sensitive and specific endogenous biomarker for OATP1B1 function. Its low baseline concentration in human plasma (0.0440 ng/mL) [1] allows for a high dynamic range to detect transporter inhibition. For instance, OATP1B1 inhibition by rifampicin is associated with an apparent inhibition constant (Ki) of 0.215–0.319 μg/mL for CP-I in a monkey model [1]. This sensitivity is further highlighted by the fact that the contribution of OATP1B to its systemic elimination is nearly 100% (estimated at ~1) [1], making it an almost pure probe of this pathway.

Clinical Pharmacology Transporter Phenotyping PBPK Modeling

Definitive Application Scenarios for Coproporphyrin I Based on Quantifiable Performance Data


Calibration and Validation of LC-MS/MS Methods for Plasma and Urine Porphyrin Profiling

Coproporphyrin I is the preferred reference standard for the lower limit of quantification (LLOQ) validation in bioanalytical methods. An LC-MS/MS method established an LLOQ of 20 pg/mL for CP-I in human plasma with excellent inter-day precision (CV < 9%) and accuracy (84.3–103.9%) [1]. Its stability in acidified plasma simplifies sample preparation workflows [1]. Furthermore, its baseline HPLC separation from CP-III [2] ensures that calibration curves are not confounded by isomeric impurities. This makes CP-I an essential tool for laboratories developing or running porphyrin assays for clinical diagnostics or DDI studies.

Phenotyping Hepatic OATP1B1 Activity in Clinical Drug-Drug Interaction Studies

Due to its high affinity for OATP1B1 (Km = 0.13 µM) [1] and the near-exclusive contribution of this transporter to its elimination (~100%) [2], Coproporphyrin I is the gold-standard endogenous biomarker for assessing OATP1B1-mediated DDI risk. Its low endogenous plasma concentration (0.0440 ng/mL) [2] provides a high signal-to-background ratio, enabling sensitive detection of transporter inhibition by investigational drugs. This is particularly valuable in early-phase clinical trials to de-risk development candidates.

Diagnosis and Differentiation of Porphyria Subtypes

The specific quantitation of Coproporphyrin I in urine and feces, and its ratio to Coproporphyrin III, is a well-established diagnostic criterion for differentiating porphyria subtypes. For instance, the normal reference interval for the Coproporphyrin III/I ratio in urine is 2.6–5.3 [1]. An inverted ratio is a key indicator of conditions like Rotor syndrome and certain porphyrias [2]. The availability of a high-purity Coproporphyrin I standard is non-negotiable for clinical laboratories to establish accurate reference ranges and reliably interpret patient results.

Verification of Chemical Identity and Purity for Reference Standard Qualification

For organizations requiring certified reference materials, Coproporphyrin I can be definitively distinguished from its isomers via 1H NMR spectroscopy, which shows a characteristic lack of fine structure in its spectrum [1]. Its melting point (as the free acid, >300°C) [2] and specific solubility profile in acidic methanol [2] provide additional orthogonal methods for identity confirmation and purity assessment. This ensures that the procured standard meets the stringent identity requirements for use as a primary reference material in GLP/GMP environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coproporphyrin I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.